molecular formula C15H26N2O B1524971 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane CAS No. 1315366-17-6

1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

Cat. No. B1524971
M. Wt: 250.38 g/mol
InChI Key: CYPKWJZGHDLDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane” is a chemical compound with the CAS Number: 1315366-17-6 . It has a molecular weight of 250.38 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(cyclopropylcarbonyl)-2-(4-piperidinyl)azepane . The InChI code for this compound is 1S/C15H26N2O/c18-15(13-5-6-13)17-11-3-1-2-4-14(17)12-7-9-16-10-8-12/h12-14,16H,1-11H2 .


Physical And Chemical Properties Analysis

The compound “1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane” is a powder that is stored at room temperature . It has a molecular weight of 250.38 .

Scientific Research Applications

Cyclopropane Ring Expansion and Functionalization

Palladium-Catalyzed Ring Expansion : The palladium(0)-catalyzed rearrangement of piperidones and piperidines bearing a spirocyclopropane ring was developed, leading to the formation of functionalized caprolactam and azepane products. This process underscores the relevance of cyclopropane-containing compounds in facilitating ring expansion reactions, producing a variety of structurally complex and functionalized products in good to excellent yields (Olivier René et al., 2015).

N-Cyclopropylation of Cyclic Amides and Azoles

Direct N-Cyclopropylation : A novel method for the N-cyclopropylation of azoles and amides was developed, employing a cyclopropylbismuth reagent. This technique highlights the unique spatial and electronic properties conferred by cyclopropane rings on nitrogenated compounds, which are crucial in medicinal chemistry. The process is noteworthy for its use of a nonpyrophoric cyclopropylbismuth reagent, catalyzed by copper acetate, and its application in synthesizing N-cyclopropyl indoles, benzimidazoles, pyrroles, and pyrazoles (A. Gagnon et al., 2007).

Synthesis of Piperidines from Propargyl Amines and Cyclopropanes

Zn(II)-Catalyzed Synthesis : The reaction of benzyl-protected propargyl amines and 1,1-cyclopropane diesters, catalyzed by Zn(NTf(2))(2), provides a method for accessing highly functionalized piperidines. This process involves a tandem cyclopropane ring-opening/Conia-ene cyclization, illustrating the utility of cyclopropanes in synthesizing complex nitrogen-containing heterocycles (T. P. Lebold et al., 2009).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

cyclopropyl-(2-piperidin-4-ylazepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c18-15(13-5-6-13)17-11-3-1-2-4-14(17)12-7-9-16-10-8-12/h12-14,16H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPKWJZGHDLDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)C2CC2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane
Reactant of Route 2
1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane
Reactant of Route 3
1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane
Reactant of Route 4
1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane
Reactant of Route 5
1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane
Reactant of Route 6
1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

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